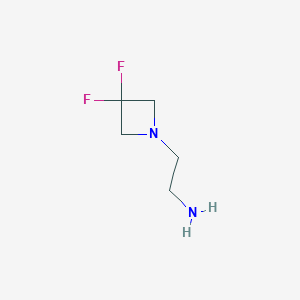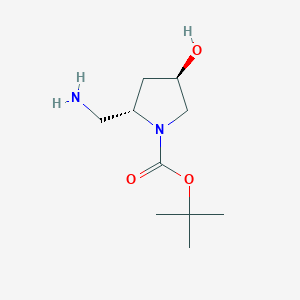
N,N-Dimethylaniline-D11
Descripción general
Descripción
N,N-Dimethylaniline-D11 is a deuterated derivative of N,N-Dimethylaniline, an organic compound that is a substituted derivative of aniline. It is a tertiary amine, featuring a dimethylamino group attached to a phenyl group. This compound is often used in scientific research due to its unique properties and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-Dimethylaniline-D11 can be synthesized through the alkylation of aniline with deuterated methanol in the presence of an acid catalyst. The reaction involves the following steps :
Hydrogenation of Nitrobenzene: Nitrobenzene is hydrogenated to produce aniline.
N-Methylation of Aniline: Aniline is then methylated using deuterated methanol over a pretreated Raney-Nickel catalyst at 443 K.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated methanol and an acid catalyst to ensure the incorporation of deuterium atoms into the final product .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethylaniline-D11 undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form N-methylformanilide and N-methylaniline.
Reduction: The compound can be reduced to form aniline derivatives.
Substitution: Electrophilic substitution reactions can occur, leading to the formation of various substituted aniline derivatives.
Common Reagents and Conditions
Oxidizing Agents: tert-Butyl hydroperoxide, peracetic acid, and meta-chloroperoxybenzoic acid are commonly used oxidizing agents.
Reducing Agents: Hydrogen gas in the presence of a metal catalyst is typically used for reduction reactions.
Substitution Reagents: Electrophilic reagents such as dimethyl sulfate can be used for substitution reactions.
Major Products Formed
Oxidation: N-methylformanilide and N-methylaniline.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
N,N-Dimethylaniline-D11 has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of N,N-Dimethylaniline-D11 involves its interaction with various molecular targets and pathways. For example, in oxidative N-dealkylation reactions, the compound undergoes electron transfer with high-valent oxometal species, leading to the formation of N-methylaniline and N-methylformanilide . This process is catalyzed by non-heme manganese complexes and involves the formation of transient radical cation intermediates .
Comparación Con Compuestos Similares
N,N-Dimethylaniline-D11 can be compared with other similar compounds such as:
N,N-Dimethylaniline: The non-deuterated version, which has similar chemical properties but lacks the deuterium atoms.
N,N-Diethylaniline: Another derivative of aniline with ethyl groups instead of methyl groups, which exhibits different reactivity and applications.
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful in studies involving isotopic labeling and tracing .
Propiedades
IUPAC Name |
2,3,4,5,6-pentadeuterio-N,N-bis(trideuteriomethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-9(2)8-6-4-3-5-7-8/h3-7H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTDJTHDQAWBAV-JFZRXOORSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(3S)-5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride](/img/structure/B1435130.png)


![4-[(Tert-butoxycarbonyl)amino]-2-(trifluoromethyl)benzoic acid](/img/structure/B1435133.png)




